2-(4-Methoxy-pyrazol-1-yl)-phenylamine
Overview
Description
2-(4-Methoxy-pyrazol-1-yl)-phenylamine: is an organic compound that features a pyrazole ring substituted with a methoxy group at the 4-position and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-pyrazol-1-yl)-phenylamine typically involves the formation of the pyrazole ring followed by the introduction of the methoxy group and the phenylamine moiety. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The phenylamine moiety is then attached through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties .
Medicine:
- Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors .
Industry:
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-pyrazol-1-yl)-phenylamine largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The methoxy and amine groups can form hydrogen bonds and other interactions with the target molecules, influencing their biological activity .
Comparison with Similar Compounds
- 2-(4-Hydroxypyrazol-1-yl)-phenylamine
- 2-(4-Methylpyrazol-1-yl)-phenylamine
- 2-(4-Chloropyrazol-1-yl)-phenylamine
Comparison:
- 2-(4-Methoxy-pyrazol-1-yl)-phenylamine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity.
- The hydroxyl derivative may have different hydrogen bonding capabilities.
- The methyl and chloro derivatives may exhibit different steric and electronic effects, impacting their reactivity and applications .
Properties
IUPAC Name |
2-(4-methoxypyrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-6-12-13(7-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIQQBOAFJGZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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